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molecular formula C9H15ClN2O2 B8565394 N-[3-(2-Chloroacetamido)propyl]-2-methylprop-2-enamide CAS No. 119003-02-0

N-[3-(2-Chloroacetamido)propyl]-2-methylprop-2-enamide

Cat. No. B8565394
M. Wt: 218.68 g/mol
InChI Key: VOQACZADDJDTOD-UHFFFAOYSA-N
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Patent
US05212253

Procedure details

In a 3-liter 4-neck flask fitted with condenser, stirrer, and 2-dropping funnels were placed N-(3-aminopropyl)methacrylamide hydrochloride 157 g 0.88 moles) in methanol (1.2 L) and 2,6-ditert-butyl-p-cresol (1.0 g). In one funnel was placed chloroacetyl chloride (100 g, 0.89 mole), and in funnel two was placed triethylamine (178 g, 1.76 mole). The solution was cooled to 0°-5° C. (ice-methanol), and triethylamine was added in a slow stream over 30 minutes, and the chloroacetyl chloride was added over 1 hour. After the addition, the temperature was maintained at 0° C. for 2 hours, the ice bath was removed, and stirring was continued at room temperature overnight. The solvent was removed, and to the residue was added hot ethyl acetate (500 mL). The mixture was filtered to remove triethylamine hydrochloride, then the solid was washed with hot ethyl acetate (500 mL), filtered again, the filtrate combined, and the solvent was removed on a rotory evaporator. The residue was crystallized from ethyl acetate (400 mL) by heating to dissolve, filtering to remove any solid present, and cooling to 0° C. to crystallize. The crude monomer was purified by chromatography on a silica gel packed column. The product was eluted from the column using a 1:1 mixture of ethyl acetate and dichloromethane (4 L). The collected solvent was evaporated, and the residue crystallized from ethyl acetate (300 mL) with 2,6-di-tert-butyl-p-cresol (500 mg) to give a white crystalline compound, mp 85°-90° C., 83 g (43% yield).
Quantity
157 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
178 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.2 L
Type
solvent
Reaction Step Six
Quantity
1 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][CH2:5][NH:6][C:7](=[O:11])[C:8]([CH3:10])=[CH2:9].[Cl:12][CH2:13][C:14](Cl)=[O:15].C(N(CC)CC)C>CO.C(C1C(O)=C(C(C)(C)C)C=C(C)C=1)(C)(C)C>[Cl:12][CH2:13][C:14]([NH:2][CH2:3][CH2:4][CH2:5][NH:6][C:7](=[O:11])[C:8]([CH3:10])=[CH2:9])=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
157 g
Type
reactant
Smiles
Cl.NCCCNC(C(=C)C)=O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
178 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl
Step Six
Name
Quantity
1.2 L
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
1 g
Type
solvent
Smiles
C(C)(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3-liter 4-neck flask fitted with condenser, stirrer, and 2-dropping funnels
CUSTOM
Type
CUSTOM
Details
in funnel two was placed
ADDITION
Type
ADDITION
Details
was added in a slow stream over 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
to the residue was added hot ethyl acetate (500 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove triethylamine hydrochloride
WASH
Type
WASH
Details
the solid was washed with hot ethyl acetate (500 mL)
FILTRATION
Type
FILTRATION
Details
filtered again
CUSTOM
Type
CUSTOM
Details
the solvent was removed on a rotory evaporator
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethyl acetate (400 mL)
TEMPERATURE
Type
TEMPERATURE
Details
by heating
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
to remove any solid present
TEMPERATURE
Type
TEMPERATURE
Details
cooling to 0° C.
CUSTOM
Type
CUSTOM
Details
to crystallize
CUSTOM
Type
CUSTOM
Details
The crude monomer was purified by chromatography on a silica gel
WASH
Type
WASH
Details
The product was eluted from the column
ADDITION
Type
ADDITION
Details
a 1:1 mixture of ethyl acetate and dichloromethane (4 L)
CUSTOM
Type
CUSTOM
Details
The collected solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue crystallized from ethyl acetate (300 mL) with 2,6-di-tert-butyl-p-cresol (500 mg)
CUSTOM
Type
CUSTOM
Details
to give a white crystalline compound, mp 85°-90° C., 83 g (43% yield)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClCC(=O)NCCCNC(C(=C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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